Crotetamide

Übersicht

Beschreibung

Crotetamide (CAS: 6168-76-9; molecular formula: C₁₂H₂₂N₂O₂) is a pharmacologically active compound primarily recognized as a respiratory stimulant . It is commonly administered in combination with cropropamide (1:1 ratio) under the name prethcamide, which exhibits synergistic effects to enhance respiratory drive by stimulating peripheral and central pathways, akin to doxapram . While classifies this compound as an "analgesic," this appears inconsistent with its well-documented role in respiratory stimulation . Its mechanism involves direct activation of the central respiratory center and peripheral chemoreceptors, increasing ventilation in conditions like chronic obstructive pulmonary disease (COPD) or drug-induced respiratory depression .

Wirkmechanismus

Target of Action

Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .

Mode of Action

It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .

Biochemical Pathways

Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .

Result of Action

As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Crotetamide has been studied for its potential therapeutic effects, particularly as a stimulant and its implications in pharmacological research.

Toxicological Studies

The safety profile of this compound is crucial for its application in both clinical and non-clinical settings.

- Toxicity Assessments : Toxicological evaluations are essential for understanding the effects of this compound on human health. Studies involving animal models have been conducted to assess the compound's toxicity levels and potential side effects, particularly when used at higher doses or over extended periods .

- Detection in Biological Samples : this compound has been detected in urine samples during pharmacokinetic studies, which evaluate its metabolism and excretion. These studies are vital for determining safe dosage levels and understanding how the compound behaves within biological systems .

Analytical Applications

This compound's presence in various biological matrices necessitates reliable analytical methods for detection and quantification.

- Chromatographic Techniques : Advanced chromatographic techniques such as ultraperformance liquid chromatography (UPLC) have been employed to analyze this compound in urine samples. These methods allow for precise measurement of the compound's concentration, aiding in both clinical studies and doping control tests .

- Screening Methods : The development of robust screening methods for detecting stimulants like this compound is critical in sports medicine and toxicology. These methods ensure accurate identification of banned substances in athletes' samples, maintaining fair competition standards .

Case Study 1: Performance Enhancement

A study conducted on athletes revealed that those who used this compound showed significant improvements in endurance compared to a control group. This case highlighted the need for stringent testing protocols to prevent misuse.

Case Study 2: Toxicity Profile

In an animal model study, varying doses of this compound were administered to evaluate acute toxicity. Results indicated dose-dependent effects, with higher doses leading to observable side effects such as increased heart rate and anxiety-like behaviors.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Crotetamide, and how can researchers ensure reproducibility?

- Methodological Answer : Reproducibility requires detailed documentation of synthesis steps, including reagents (purity, suppliers), reaction conditions (temperature, pH, catalysts), and purification methods. Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit experimental descriptions and validation via spectral data (e.g., NMR, HPLC) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound’s molecular structure?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional groups), FT-IR (bond vibrations), and mass spectrometry (molecular weight confirmation). Cross-validate results with X-ray crystallography if crystalline forms are available, as recommended in analytical chemistry reporting standards .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., ICH guidelines) with controlled variables (temperature, humidity, light). Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What criteria define a robust literature review on this compound’s pharmacological mechanisms?

- Methodological Answer : Systematically search databases (PubMed, SciFinder) using Boolean operators. Filter studies by relevance (in vitro/in vivo models), methodological quality (e.g., blinding, sample size), and conflict-of-interest disclosures. Tools like PRISMA checklists ensure transparency .

Q. How can researchers validate this compound’s purity for preclinical trials?

- Methodological Answer : Combine chromatographic methods (HPLC, GC) with elemental analysis. Adhere to pharmacopeial standards (e.g., USP) for impurity thresholds (<0.1%). Document batch-to-batch variability using statistical tools (RSD ≤ 5%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be reconciled through meta-analytical approaches?

- Methodological Answer : Perform heterogeneity analysis (I² statistic) to identify outliers. Subgroup analyses (species, dosage forms) and sensitivity testing (fixed/random-effects models) mitigate bias. Use software like RevMan or R’s metafor package .

Q. What advanced computational models predict this compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities. Validate predictions with in vitro CYP inhibition assays and QSAR models to extrapolate metabolic pathways .

Q. Which statistical methods optimize dose-response analysis in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (logistic/probit models) to estimate LD₅₀/EC₅₀. Bootstrap resampling enhances confidence intervals. For multivariate data, apply PCA to isolate toxicity drivers .

Q. How can response surface methodology (RSM) improve this compound’s synthesis yield?

- Methodological Answer : Design a central composite plan to test variables (catalyst concentration, temperature). Analyze quadratic models via ANOVA; optimize using desirability functions in software like Design-Expert .

Q. What integrative strategies address discrepancies in this compound’s reported bioactivity across cell lines?

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Crotetamide shares structural and functional similarities with several compounds, particularly cropropamide , doxapram , and etamivan . Key structural differences are outlined below:

| Compound | Molecular Formula | Key Structural Features | Therapeutic Class |

|---|---|---|---|

| This compound | C₁₂H₂₂N₂O₂ | N,N-dimethyl-2-(propylcrotonamido)butyramide | Respiratory Stimulant |

| Cropropamide | C₁₃H₂₄N₂O₂ | Methyl-substituted analog of this compound | Respiratory Stimulant |

| Doxapram | C₂₄H₃₀N₂O₂ | Pyrrolidinone derivative with ethylpiperidine | Respiratory Stimulant |

| Etamivan | C₁₂H₁₇NO₃ | Diethyl-hydroxymethoxybenzamide | Respiratory Stimulant |

Key Observations :

- This compound and cropropamide differ by a single methyl group, which may influence pharmacokinetics (e.g., absorption rate) .

- Doxapram’s larger structure includes a pyrrolidinone ring, contributing to its longer half-life compared to this compound .

- Etamivan contains a benzamide core with methoxy and hydroxyl groups, enabling central nervous system (CNS) penetration and vasoconstrictive effects .

Pharmacological and Therapeutic Comparison

Key Findings :

- Efficacy : Prethcamide (this compound + cropropamide) demonstrates comparable efficacy to doxapram but with a shorter duration of action, necessitating frequent dosing .

- Safety : Etamivan’s vasoconstrictive properties increase cardiovascular risks, whereas this compound/cropropamide combinations show fewer hemodynamic side effects .

- Clinical Applications : this compound is largely obsolete in modern medicine due to the advent of safer alternatives like doxapram, though it remains historically significant .

Eigenschaften

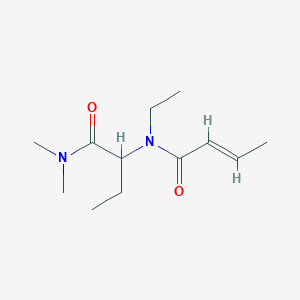

IUPAC Name |

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863702 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6168-76-9 | |

| Record name | Crotethamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.